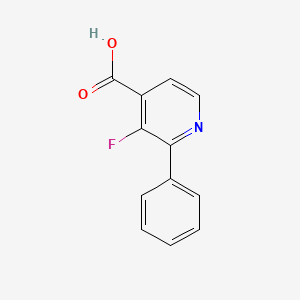

3-Fluoro-2-phenyl-4-pyridinecarboxylic acid

Description

3-Fluoro-2-phenyl-4-pyridinecarboxylic acid is a fluorinated pyridine derivative with a phenyl substituent at the 2-position and a carboxylic acid group at the 4-position.

- Phenyl group: Likely enhances lipophilicity and π-π stacking interactions, which may influence solubility and binding affinity in biological systems.

- Pyridine core: Contributes to aromaticity and hydrogen-bonding capabilities.

Comparisons with structurally related compounds (Table 1) highlight how substituent position and functional groups modulate physicochemical and biological properties.

Properties

IUPAC Name |

3-fluoro-2-phenylpyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-10-9(12(15)16)6-7-14-11(10)8-4-2-1-3-5-8/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAWKBBNKJJPBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC(=C2F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-phenyl-4-pyridinecarboxylic acid typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature, which results in the formation of 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the phenyl group and carboxylic acid functionality.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures (450-500°C).

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-phenyl-4-pyridinecarboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield biaryl compounds, while oxidation reactions may produce pyridinecarboxylic acid derivatives with different oxidation states .

Scientific Research Applications

3-Fluoro-2-phenyl-4-pyridinecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-phenyl-4-pyridinecarboxylic acid involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of enzymatic activities and signaling pathways, making it a valuable compound in drug discovery and development .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations:

Substituent Position Effects: Fluorine at the 3-position (e.g., 3-Fluoro-4-pyridinecarboxylic acid) versus 4-position (e.g., 4-Fluoro-3-pyridinecarboxylic acid) alters electronic distribution, impacting acidity and reactivity . The phenyl group in 3-Fluoro-2-phenyl-4-pyridinecarboxylic acid increases molecular weight (~227.19 g/mol estimated) compared to non-phenyl analogs (e.g., 141.09 g/mol for 3-Fluoro-4-pyridinecarboxylic acid), likely reducing aqueous solubility.

Functional Group Influence :

- Trifluoromethyl groups (e.g., 4-(Trifluoromethyl)-3-pyridinecarboxylic acid) confer greater metabolic resistance but increase hydrophobicity .

- Hydroxyl groups (e.g., 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine) enhance hydrogen-bonding capacity, beneficial for crystal engineering .

Compounds with trifluoromethyl groups may react with strong acids/bases, necessitating controlled storage conditions .

Biological Activity

3-Fluoro-2-phenyl-4-pyridinecarboxylic acid is a fluorinated pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structural features, including the presence of a fluorine atom and a phenyl group, may enhance its interaction with biological targets, leading to various therapeutic applications.

The molecular formula for this compound is , with a molecular weight of approximately 207.19 g/mol. The introduction of fluorine into the structure often alters the compound's lipophilicity and reactivity, making it a valuable candidate for drug development.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess significant antibacterial properties against various strains of bacteria.

- Anticancer Potential : In vitro assays have demonstrated its ability to inhibit cancer cell proliferation, particularly in breast and bladder cancer cell lines.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated through minimum inhibitory concentration (MIC) tests against various bacterial strains. The results are summarized in the following table:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

| Bacillus subtilis | 10 |

These findings indicate that the compound exhibits varying degrees of antibacterial activity, with Bacillus subtilis being the most susceptible.

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The results from cell viability assays are presented below:

| Cell Line | IC50 (µM) | Mode of Action |

|---|---|---|

| MCF-7 (Breast) | 150 | Induction of apoptosis |

| T-24 (Bladder) | 200 | Cell cycle arrest at G1 phase |

The compound demonstrated significant cytotoxicity, particularly in the MCF-7 breast cancer cell line, where it induced apoptosis and arrested the cell cycle.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The fluorine atom enhances binding affinity to enzymes and receptors, potentially modulating various biochemical pathways involved in disease progression.

Enzyme Interaction Studies

Molecular docking studies have been conducted to elucidate the binding interactions between the compound and target enzymes. These studies revealed that:

- The compound binds effectively within the active site of target enzymes.

- Key amino acid residues involved in binding include Glu211 and Tyr212, which play crucial roles in enzyme catalysis.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

-

Case Study on Anticancer Efficacy :

- Researchers evaluated the compound's effects on MCF-7 cells, noting a significant increase in apoptosis markers compared to control groups.

- Flow cytometry analysis confirmed enhanced late-stage apoptosis in treated cells.

-

Case Study on Antibacterial Activity :

- A study involving various bacterial strains showed that treatment with the compound resulted in a notable reduction in bacterial load, indicating its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.